molecular formula C23H19FN2O2 B12020150 5-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12020150
M. Wt: 374.4 g/mol
InChI Key: YUSNVRPMAQCXJP-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 5-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and benzoxazine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions vary, but they often include standard laboratory reagents and conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

5-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in areas such as anti-inflammatory or anticancer therapies.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Similar compounds to 5-(4-Fluorophenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other heterocyclic compounds with pyrazole and benzoxazine rings. These compounds may share similar chemical properties but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C23H19FN2O2

Molecular Weight

374.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H19FN2O2/c1-27-18-6-4-5-16(13-18)20-14-21-19-7-2-3-8-22(19)28-23(26(21)25-20)15-9-11-17(24)12-10-15/h2-13,21,23H,14H2,1H3

InChI Key

YUSNVRPMAQCXJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)F

Origin of Product

United States

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